Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate
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Overview
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, silanes, and other unsaturated compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of the ruthenium catalyst .
Major Products
The major products formed from these reactions include α-vinylsilanes, cyclic compounds, and various carbon-carbon or carbon-heteroatom bonded products .
Scientific Research Applications
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate involves the coordination of the ruthenium center with the acetonitrile ligands. This coordination activates the ruthenium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of unsaturated carbon-carbon bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- Tris(acetonitrile)cyclopentadienylruthenium(II) trifluoromethanesulfonate
- Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
Uniqueness
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to activate unsaturated carbon-carbon bonds and form new bonds makes it a valuable catalyst in organic synthesis .
Properties
Molecular Formula |
C16H24F6N3PRu |
---|---|
Molecular Weight |
504.4 g/mol |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q;;;;-1;+1 |
InChI Key |
ZCTVTAHGKJRWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
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